Lipophilicity (LogP) – Balanced Partitioning Relative to Mono-Substituted Analogs
The target compound displays a calculated LogP of 1.42, which lies between the more lipophilic 2-amino-5-bromo analog (LogP 1.66) and the more hydrophilic 2-amino-8-nitro analog (LogP 0.22).[1] This intermediate lipophilicity, achieved by the simultaneous presence of the electron-withdrawing nitro group and the lipophilic bromine atom, offers a balanced partitioning profile that can be advantageous for both membrane permeability and aqueous solubility in cellular assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.42 (calculated) |
| Comparator Or Baseline | 2-Amino-5-bromo-[1,2,4]triazolo[1,5-a]pyridine: 1.66 (experimental) / 1.4 (XLogP); 2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine: 0.22 (calculated) |
| Quantified Difference | ΔLogP = −0.24 vs. bromo-only analog; ΔLogP = +1.20 vs. nitro-only analog |
| Conditions | ACD/LogP or XLogP calculations; experimental LogP from shake-flask method where available |
Why This Matters
An intermediate LogP reduces the risk of poor solubility (common with high LogP compounds) and poor membrane permeability (common with very low LogP compounds), making this scaffold a better starting point for parallel optimization of both parameters.
- [1] ChemSpace. 5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine; CSCS00102563208. Accessed 2026. View Source
